molecular formula C13H16N2O B13604235 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B13604235
M. Wt: 216.28 g/mol
InChI Key: OENJNKWSWUWCTE-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol typically involves the condensation of pyrazole derivatives with benzyl halides under basic conditions. One common method is the reaction of 1-benzyl-1H-pyrazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-one.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazol-4-yl)propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-Benzyl-1H-pyrazol-4-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a benzyl group attached to the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)propan-2-ol

InChI

InChI=1S/C13H16N2O/c1-13(2,16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,16H,9H2,1-2H3

InChI Key

OENJNKWSWUWCTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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